molecular formula C8H8BrNO B1614767 2-Amino-1-(3-bromophenyl)ethanone CAS No. 491837-88-8

2-Amino-1-(3-bromophenyl)ethanone

Cat. No. B1614767
CAS RN: 491837-88-8
M. Wt: 214.06 g/mol
InChI Key: LXFGLRAUAQVJCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Amino-1-(3-bromophenyl)ethanone” is a chemical compound with the molecular formula C8H8BrNO . It is also known by other names such as “Ethanone, 1-(3-bromophenyl)-” and "3’-Bromoacetophenone" . The compound has a molecular weight of 199.045 .


Synthesis Analysis

While specific synthesis methods for “2-Amino-1-(3-bromophenyl)ethanone” were not found, a related compound, “2-(3-bromophenyl)-1-(4-morpholinyl)ethanone”, was synthesized using a two-step synthesis method .


Molecular Structure Analysis

The molecular structure of “2-Amino-1-(3-bromophenyl)ethanone” can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .


Physical And Chemical Properties Analysis

The compound is described as a light yellow solid . It is soluble in alcohol, ether, glacial acetic acid, benzene, carbon disulfide, and petroleum ether, but insoluble in water . It is also easy to volatilize with water vapor .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage . It is also toxic if ingested .

properties

IUPAC Name

2-amino-1-(3-bromophenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrNO/c9-7-3-1-2-6(4-7)8(11)5-10/h1-4H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFGLRAUAQVJCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328379
Record name 2-amino-1-(3-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(3-bromophenyl)ethanone

CAS RN

491837-88-8
Record name 2-amino-1-(3-bromophenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328379
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-1-(3-bromophenyl)ethanone
Reactant of Route 2
Reactant of Route 2
2-Amino-1-(3-bromophenyl)ethanone
Reactant of Route 3
2-Amino-1-(3-bromophenyl)ethanone
Reactant of Route 4
2-Amino-1-(3-bromophenyl)ethanone
Reactant of Route 5
2-Amino-1-(3-bromophenyl)ethanone
Reactant of Route 6
Reactant of Route 6
2-Amino-1-(3-bromophenyl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.